N4-Octadecylcytosine beta-D-arabinofuranoside is synthesized from cytarabine, a well-known antineoplastic agent used in the treatment of various leukemias. The modification involves attaching an octadecyl chain to the nitrogen atom at the 4-position of the cytosine base, which alters its physicochemical properties and biological activity. This compound falls under the category of nucleoside analogs and lipid-based drug delivery systems.
The synthesis of N4-Octadecylcytosine beta-D-arabinofuranoside typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions are commonly conducted in organic solvents like dimethylformamide or dichloromethane under inert atmosphere conditions to prevent degradation.
N4-Octadecylcytosine beta-D-arabinofuranoside has a complex molecular structure characterized by:
The presence of the long hydrophobic alkyl chain significantly influences its solubility profile and membrane permeability, making it suitable for various biological applications.
N4-Octadecylcytosine beta-D-arabinofuranoside can undergo several chemical reactions:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts or other reagents.
The mechanism of action for N4-Octadecylcytosine beta-D-arabinofuranoside is primarily linked to its ability to inhibit DNA synthesis:
N4-Octadecylcytosine beta-D-arabinofuranoside exhibits several notable physical and chemical properties:
N4-Octadecylcytosine beta-D-arabinofuranoside has several promising applications:
N4-Octadecylcytosine β-D-arabinofuranoside (NOAC) is a structurally modified derivative of the antineoplastic agent cytarabine (1-β-D-arabinofuranosylcytosine, Ara-C). The parent compound, cytarabine, features a β-D-arabinofuranose sugar linked to cytosine’s N1 position with a molecular formula of C₉H₁₃N₃O₅ and a molecular weight of 243.22 g/mol [3] [5]. NOAC introduces an octadecyl (C18) alkyl chain at the N4 position of cytarabine’s pyrimidine ring, resulting in an expanded molecular formula of C₂₇H₄₉N₃O₅ and a molecular weight of 495.7 g/mol . This modification preserves the arabinofuranose sugar moiety’s stereochemistry, evidenced by the isomeric SMILES notation confirming β-D configuration: C[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
. The structural transition from Ara-C to NOAC converts a hydrophilic molecule into an amphiphilic one, altering physicochemical behaviors while retaining the core antimetabolite mechanism targeting DNA synthesis [4].
Table 1: Comparative Molecular Features of Cytarabine and NOAC
Property | Cytarabine (Ara-C) | NOAC |
---|---|---|
Molecular Formula | C₉H₁₃N₃O₅ | C₂₇H₄₉N₃O₅ |
Molecular Weight (g/mol) | 243.22 | 495.7 |
CAS Number | 147-94-4 | 158233-67-1 |
Key Modification Site | N/A (Parent compound) | N4-position of cytosine |
Sugar Configuration | β-D-arabinofuranoside | β-D-arabinofuranoside |
IUPAC Name | 4-Amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one |
The rationale for N4-octadecyl modification centers on overcoming inherent limitations of cytarabine. Unmodified cytarabine undergoes rapid deamination by cytidine deaminase to uracil arabinoside (Ara-U), an inactive metabolite with a plasma half-life of 1–3 hours [4] [5]. The C18 alkyl chain enhances lipid solubility, facilitating passive diffusion across biological membranes and enabling incorporation into lipid-based delivery systems like liposomes [4]. This lipophilicity reduces susceptibility to deaminating enzymes, significantly improving metabolic stability. Pharmacokinetic studies in mice confirm NOAC’s extended mean residence time (6 hours in whole blood vs. <30 minutes for cytarabine) and oral bioavailability (12.9% in whole blood vs. negligible for cytarabine) [4]. The octadecyl chain also promotes erythrocyte membrane partitioning, acting as a reservoir for sustained drug release and enhancing cytotoxic potency against leukemia cells [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: